3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
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Overview
Description
3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a chemical compound with a molecular formula of C12H19N3O2S2 and a molecular weight of 301.4 g/mol This compound is characterized by the presence of a pyridine ring substituted with a thiol group and a sulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves the reaction of 4-chloropyridine-3-sulfonyl chloride with 4-isopropylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to introduce the thiol group, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol: A brominated derivative with similar structural features.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness
3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H19N3O2S2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C12H19N3O2S2/c1-10(2)14-5-7-15(8-6-14)19(16,17)12-9-13-4-3-11(12)18/h3-4,9-10H,5-8H2,1-2H3,(H,13,18) |
InChI Key |
APAZOIAYQPSJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=S |
Origin of Product |
United States |
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